molecular formula C12H10BrNO2 B14489052 1,1'-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one) CAS No. 65018-18-0

1,1'-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one)

Cat. No.: B14489052
CAS No.: 65018-18-0
M. Wt: 280.12 g/mol
InChI Key: YBIOHSINKUDYDV-UHFFFAOYSA-N
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Description

1,1’-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one) is a compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one) typically involves the bromination of an indole precursor. One common method is the radical benzylic bromination reaction, which can yield high amounts of the desired product . The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

1,1’-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one) can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted indole derivatives, while oxidation and reduction reactions can modify the functional groups on the indole ring.

Scientific Research Applications

1,1’-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one) involves its interaction with molecular targets in biological systems. The bromine atom can influence the compound’s binding affinity to various receptors and enzymes. The indole ring can participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1H-Indole: A parent compound of many indole derivatives.

    2,3-Dihydro-1H-indole: A reduced form of indole with different reactivity.

    5-Fluoro-1H-indole: Another halogenated indole derivative with distinct properties.

Uniqueness

1,1’-(4-Bromo-1H-indole-1,3-diyl)di(ethan-1-one) is unique due to the presence of the bromine atom, which can significantly alter its chemical reactivity and biological activity compared to other indole derivatives. This makes it a valuable compound for research and development in various fields .

Properties

CAS No.

65018-18-0

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

1-(1-acetyl-4-bromoindol-3-yl)ethanone

InChI

InChI=1S/C12H10BrNO2/c1-7(15)9-6-14(8(2)16)11-5-3-4-10(13)12(9)11/h3-6H,1-2H3

InChI Key

YBIOHSINKUDYDV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=C1C(=CC=C2)Br)C(=O)C

Origin of Product

United States

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